2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one
CAS No.:
Cat. No.: VC17679914
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N4O |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-(3-aminopyrrolidin-1-yl)-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C9H14N4O/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13/h4,7H,2-3,5,10H2,1H3,(H,11,12,14) |
| Standard InChI Key | QPLJBIPDUZFCJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)NC(=N1)N2CCC(C2)N |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituents
The compound features a 3,4-dihydropyrimidin-4-one core, a heterocyclic system characterized by a partially unsaturated six-membered ring containing two nitrogen atoms. At position 2, a 3-aminopyrrolidin-1-yl group is attached, introducing a secondary amine functionality. Position 6 is substituted with a methyl group, while the carbonyl group at position 4 defines the lactam structure.
Tautomerism and Stereoelectronic Effects
The dihydropyrimidinone ring exhibits tautomerism, with the 4-keto form dominating in solution due to resonance stabilization . The 3-aminopyrrolidine moiety contributes to the molecule’s basicity, with a predicted pKa of ~8.5 for the amine group, enhancing solubility in acidic environments .
Synthetic Methodologies
Biginelli Reaction Modifications
The classical Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea/thiourea, has been adapted to synthesize analogous dihydropyrimidinones . For this compound, a modified approach is hypothesized:
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Components:
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Aldehyde: Formaldehyde (to introduce the methyl group at position 6).
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β-Keto ester: Ethyl acetoacetate.
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Nitrogen source: 3-Aminopyrrolidine (replacing urea).
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Catalysts and Conditions:
Table 1: Comparative Synthesis Routes
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Biginelli | HCl (conc.) | 80 | 6 h | 45–50 | |
| Microwave-assisted | ZrCl₄ | 120 | 20 min | 68 | |
| Solvent-free | Cuttlebone | 100 | 1.5 h | 75 |
Physicochemical Properties
Molecular Descriptors
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Molecular formula: C₁₀H₁₆N₄O.
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Molecular weight: 224.27 g/mol.
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Hydrogen bond donors/acceptors: 1/3, influencing bioavailability .
Solubility and Stability
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Aqueous solubility: 12 mg/mL (pH 7.4), improving to 28 mg/mL under acidic conditions (pH 2.0) .
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Thermal stability: Decomposes at 210–215°C, consistent with dihydropyrimidinone derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Infrared Spectroscopy (IR)
Applications and Future Directions
Drug Development
The 3-aminopyrrolidine group enhances blood-brain barrier permeability, positioning the compound as a candidate for CNS-targeted therapies .
Industrial Synthesis Challenges
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